3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Description
The compound 3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride features a benzamide core substituted with a 3-chloro group. The benzamide is linked to a bicyclic 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole system, which combines fused dioxane and benzothiazole rings. The tertiary amine moiety (dimethylaminoethyl group) enhances solubility via protonation in its hydrochloride salt form.
Properties
IUPAC Name |
3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)6-7-24(19(25)13-4-3-5-14(21)10-13)20-22-15-11-16-17(12-18(15)28-20)27-9-8-26-16;/h3-5,10-12H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIWAUVERLIVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxino ring, the introduction of the thiazole moiety, and the final coupling with the benzamide core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of compounds.
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the benzothiazole structure can lead to enhanced antibacterial efficacy . The compound's unique structure may also allow it to interact with bacterial enzymes or membranes, making it a candidate for developing new antibiotics.
Antiparasitic Activity
Benzothiazoles have been explored for their antiparasitic properties. Compounds derived from this class have demonstrated activity against parasites like Leishmania and Trichomonas vaginalis. The structural features of the compound may contribute to its ability to inhibit parasite growth by interfering with metabolic pathways or cellular functions .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been documented in various studies. These compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. The specific structure of 3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride may enhance its effectiveness against certain cancer types .
Agricultural Applications
Benzothiazole derivatives are also being investigated for their potential as agrochemicals. They can serve as fungicides or herbicides due to their ability to disrupt the growth processes of unwanted plant species or pathogens. The compound's unique structure may provide a basis for developing new agricultural products that are more effective and environmentally friendly compared to existing options.
Synthetic Routes and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Dioxino Ring : This step often requires specific catalysts and reaction conditions to achieve high yields.
- Introduction of the Thiazole Moiety : The thiazole group is integrated into the structure through electrophilic substitution reactions.
- Final Coupling with Benzamide Core : The final product is obtained through coupling reactions under controlled conditions to ensure purity and yield.
In industrial settings, continuous flow processes are favored for scalability and efficiency in producing this compound.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]acetamide Hydrochloride
Key Differences :
- Acyl Group : The target compound has a 3-chlorobenzamide group, whereas this analog features an acetamide (CH3CO-) substituent .
- Physicochemical Impact :
- The benzamide’s aromatic ring increases molecular weight and lipophilicity compared to the smaller acetamide.
- The 3-chloro substituent may enhance electronic effects (e.g., electron-withdrawing) and influence receptor binding.
- Synthesis: Both compounds share the bicyclic benzothiazole-dioxane core and dimethylaminoethyl group, suggesting similar synthetic routes for the amine linkage.
Table 1: Structural and Analytical Comparison
Benzodithiazine Derivatives ()
Compounds such as N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) and 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) share chlorinated aromatic systems but differ in core structure:
- Core Heterocycles : Benzodithiazine (two sulfur atoms, one dioxide group) vs. the target’s benzothiazole-dioxane system.
- Functional Groups :
Table 2: Spectroscopic and Thermal Data
Implications :
- The benzodithiazine core’s SO2 groups may confer higher polarity but lower metabolic stability compared to the target’s dioxane-oxygen and benzothiazole-sulfur system.
- Hydrazine derivatives (e.g., 2 ) could exhibit different reactivity profiles, such as susceptibility to oxidation.
Benzo[e]thiazine 1,1-Dioxides and Sulfonamides ()
Compounds like 2,2’-ethylene-bis(benzenesulfonamides) (10) and 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (11) provide insights into sulfur-containing heterocycles:
- Sulfonamide vs. Benzamide : Sulfonamides (e.g., 10 ) typically exhibit stronger hydrogen-bonding capacity and acidity (pKa ~1–2) compared to benzamides (pKa ~4–5) .
- Dimethylaminoethyl Group: The target’s tertiary amine enhances water solubility (as HCl salt), a feature absent in sulfonamide derivatives like 10.
Chlorinated Agrochemical Analogs ()
Pesticides such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican highlight the role of chloro substitution:
- Chloro Positioning : The target’s 3-chloro group may optimize steric and electronic interactions compared to 2,3-dichloro (etobenzanid) or 2,4-difluoro (diflufenican) patterns .
- Biological Relevance : Chlorine in agrochemicals often enhances lipid solubility and target binding. The target’s bicyclic system may confer unique pharmacokinetic properties.
Biological Activity
The compound 3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzamide core
- A dioxino ring
- A thiazole moiety
This structural complexity suggests varied interactions with biological targets, making it a candidate for pharmacological applications.
Synthesis
The synthesis typically involves several steps:
- Formation of the dioxino ring.
- Introduction of the thiazole moiety.
- Final coupling with the benzamide core.
These steps often require specific conditions such as strong acids or bases and elevated temperatures to achieve high yields and purity.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity . In vitro studies demonstrate that it can inhibit cell proliferation across various cancer cell lines. For instance:
- IC50 values for the compound were reported at approximately against HCC827 cells in 2D assays .
- The activity was notably higher in 2D assays compared to 3D formats, indicating its potential as an effective antitumor agent under specific conditions.
Antimicrobial Activity
The compound also shows promising antimicrobial properties :
- Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant antibacterial effects.
- The compound's mechanism likely involves binding to bacterial DNA or interfering with metabolic pathways essential for bacterial growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- It may bind to certain enzymes or receptors, modulating their functions and leading to various biological effects.
- The presence of chlorine and other substituents in its structure may enhance its binding affinity and selectivity towards these targets .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Kallur et al. (2020) | Benzothiazole derivatives | Antitumor | |
| PMC8401404 (2021) | Various benzothiazoles | Antimicrobial | Variable across strains |
These findings suggest a robust potential for further development in therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in amide bond formation .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the benzothiazole ring) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH)) and the benzothiazole ring (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z ~530–540, accounting for isotopic chlorine patterns .
- Elemental Analysis : Validate the hydrochloride salt stoichiometry (Cl content via ion chromatography) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on cleavage of the amide bond (retention time shifts) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzothiazoles) .
Advanced Research Questions
Q. What computational modeling approaches can predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to benzothiazole-associated targets (e.g., kinases, GPCRs). Parameterize the dimethylaminoethyl group’s protonation state at physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the dioxane-benzothiazole scaffold in aqueous and lipid bilayer environments .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Assay Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity measurements .
- Cross-Lab Collaboration : Share raw data (e.g., dose-response curves, IC values) via platforms like Zenodo to confirm reproducibility .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates. Validate hits via Western blot .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the chloro substituent with electron-withdrawing groups (e.g., CF) to enhance target binding .
- Side-Chain Optimization : Substitute the dimethylaminoethyl group with pyrrolidine or piperazine to modulate solubility and blood-brain barrier penetration .
- High-Throughput Screening : Test derivatives in a panel of 50+ kinase assays to identify selectivity profiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method with USP buffers (pH 1.2, 4.5, 6.8) and quantify solubility via UV-Vis at λmax ~270 nm (benzamide absorption) .
- Dynamic Light Scattering (DLS) : Check for nanoparticle formation, which may falsely elevate solubility measurements .
Theoretical Framework Integration
Q. How can this compound’s research be linked to broader theories in medicinal chemistry?
- Methodological Answer :
- Target Hypothesis : Align with the "privileged scaffold" theory, where benzothiazoles are known to interact with diverse targets (e.g., topoisomerases, tubulin) .
- Pharmacophore Modeling : Map the compound’s hydrogen bond acceptors (amide oxygen) and hydrophobic regions (chlorobenzamide) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
